molecular formula C8H7BO2S B151890 Benzothiophene-3-boronic acid CAS No. 113893-08-6

Benzothiophene-3-boronic acid

Cat. No.: B151890
CAS No.: 113893-08-6
M. Wt: 178.02 g/mol
InChI Key: QVANIYYVZZLQJP-UHFFFAOYSA-N
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Description

Benzothiophene-3-boronic acid is an organic compound with the molecular formula C8H7BO2S. It is a derivative of benzothiophene, a sulfur-containing heterocycle, and features a boronic acid functional group at the third position of the benzothiophene ring.

Mechanism of Action

Target of Action

Benzothiophene-3-boronic acid, also known as benzo[b]thiophen-3-ylboronic acid, is primarily targeted towards the Beta-lactamase enzyme in Escherichia coli (strain K12) . This enzyme plays a crucial role in bacterial resistance to beta-lactam antibiotics by hydrolyzing the beta-lactam ring, a common structural component of these antibiotics .

Mode of Action

It is known that boronic acids can form reversible covalent bonds with enzymes, potentially inhibiting their function . In the case of Beta-lactamase, this compound may inhibit the enzyme’s ability to hydrolyze beta-lactam antibiotics, thereby restoring the antibiotics’ effectiveness .

Biochemical Pathways

This compound is often used in Suzuki-Miyaura cross-coupling reactions , a type of palladium-catalyzed carbon-carbon bond-forming reaction . This reaction is widely used in organic chemistry for the synthesis of various organic compounds . The compound’s role in this reaction is to act as an organoboron reagent, which is essential for the transmetalation step of the Suzuki-Miyaura coupling .

Pharmacokinetics

It is known that boronic acids, in general, have good bioavailability and can be absorbed orally . The compound’s pharmacokinetic properties would also be influenced by its physicochemical properties, such as its molecular weight and lipophilicity .

Result of Action

The primary result of this compound’s action is the inhibition of the Beta-lactamase enzyme, potentially restoring the effectiveness of beta-lactam antibiotics against resistant bacterial strains . Additionally, in the context of Suzuki-Miyaura cross-coupling reactions, the compound enables the formation of new carbon-carbon bonds, facilitating the synthesis of various organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in Suzuki-Miyaura cross-coupling reactions, the reaction conditions, such as temperature, solvent, and the presence of a palladium catalyst, can significantly impact the reaction’s efficiency . Furthermore, the compound should be stored under an inert atmosphere and at temperatures below -20°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzothiophene-3-boronic acid can be synthesized through several methods. One common approach involves the reaction of 3-bromo-1-benzothiophene with triisopropyl borate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under inert atmosphere conditions to prevent oxidation and is followed by hydrolysis to yield the desired boronic acid .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Benzothiophene-3-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Benzothiophene-3-boronic acid is unique due to its specific positioning of the boronic acid group, which influences its reactivity and the types of reactions it can undergo. This positioning also affects its electronic properties, making it suitable for specific applications in materials science and organic synthesis .

Properties

IUPAC Name

1-benzothiophen-3-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO2S/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVANIYYVZZLQJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC2=CC=CC=C12)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380004
Record name Benzothiophene-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113893-08-6
Record name Benzothiophene-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-benzothiophen-3-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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